molecular formula C14H13N5O B4436714 N-phenyl-N-[4-(1H-1,2,3,4-tetraazol-5-ylmethoxy)phenyl]amine

N-phenyl-N-[4-(1H-1,2,3,4-tetraazol-5-ylmethoxy)phenyl]amine

Cat. No.: B4436714
M. Wt: 267.29 g/mol
InChI Key: LNCITOZWPLRTFU-UHFFFAOYSA-N
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Description

N-phenyl-N-[4-(1H-1,2,3,4-tetraazol-5-ylmethoxy)phenyl]amine is an aromatic amine compound characterized by the presence of a phenyl group and a tetraazole ring

Properties

IUPAC Name

N-phenyl-4-(2H-tetrazol-5-ylmethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O/c1-2-4-11(5-3-1)15-12-6-8-13(9-7-12)20-10-14-16-18-19-17-14/h1-9,15H,10H2,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCITOZWPLRTFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)OCC3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-N-[4-(1H-1,2,3,4-tetraazol-5-ylmethoxy)phenyl]amine typically involves the reaction of phenylamine with a suitable tetraazole derivative. One common method involves the alkylation of phenylamine with a tetraazole-containing alkylating agent under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or dimethylformamide, with the addition of a base like sodium hydroxide or lithium hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-N-[4-(1H-1,2,3,4-tetraazol-5-ylmethoxy)phenyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted aromatic amines, nitroso compounds, and nitro derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-phenyl-N-[4-(1H-1,2,3,4-tetraazol-5-ylmethoxy)phenyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-phenyl-N-[4-(1H-1,2,3,4-tetraazol-5-ylmethoxy)phenyl]amine involves the interaction of its aromatic and tetraazole moieties with various molecular targets. The nitrogen atoms in the tetraazole ring can participate in hydrogen bonding and coordination with metal ions, while the phenyl groups can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-N-[4-(1H-1,2,3,4-tetraazol-5-ylmethoxy)phenyl]amine is unique due to the presence of both a phenyl group and a tetraazole ring, which confer distinct chemical and biological properties. The combination of these moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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N-phenyl-N-[4-(1H-1,2,3,4-tetraazol-5-ylmethoxy)phenyl]amine

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